Cinacalcet Impurity 8
Overview
Description
Preparation Methods
The preparation of Cinacalcet Impurity 8 involves several synthetic routes. One common method includes the reaction of triphosgene with dichloromethane, followed by the addition of alkali and ®-(+)-1-(1-naphthyl)ethylamine. The intermediate product is then reacted with 3-(3-trifluoromethylphenyl)propanol under controlled conditions to yield this compound . This process is designed to be simple, with easily available raw materials, high purity, and controllable reaction conditions .
Chemical Reactions Analysis
Cinacalcet Impurity 8 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane and acetonitrile.
Major Products: The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
Cinacalcet Impurity 8 has several applications in scientific research:
Biology: Research involving the biological effects of impurities on cellular processes and metabolic pathways.
Industry: Quality control and assurance in the manufacturing of Cinacalcet to meet regulatory standards.
Mechanism of Action
While Cinacalcet Impurity 8 itself does not have a direct therapeutic effect, it is crucial in understanding the overall mechanism of action of Cinacalcet. Cinacalcet works by increasing the sensitivity of calcium-sensing receptors to extracellular calcium, thereby inhibiting parathyroid hormone secretion and reducing serum calcium levels . The presence of impurities like this compound can affect the drug’s stability and efficacy, making their study essential .
Comparison with Similar Compounds
Cinacalcet Impurity 8 can be compared with other impurities formed during the synthesis of Cinacalcet, such as:
Cinacalcet Impurity 2: (Z)-3-(3-(Trifluoromethyl)phenyl)acrylic acid
Cinacalcet Impurity 3: 3-(3-(Trifluoromethyl)phenyl)propanoic acid
Cinacalcet Impurity 4: 3-(3-(Trifluoromethyl)phenyl)propanal
These impurities differ in their chemical structure and properties, which can influence their behavior in chemical reactions and their impact on the final pharmaceutical product. This compound is unique due to its specific configuration and the presence of a trifluoromethyl group, which can affect its reactivity and interactions with other molecules .
Properties
IUPAC Name |
N-(1-naphthalen-1-ylethyl)-3-[3-(trifluoromethyl)phenyl]-N-[3-[3-(trifluoromethyl)phenyl]propyl]propan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31F6N/c1-23(29-18-6-14-26-13-2-3-17-30(26)29)39(19-7-11-24-9-4-15-27(21-24)31(33,34)35)20-8-12-25-10-5-16-28(22-25)32(36,37)38/h2-6,9-10,13-18,21-23H,7-8,11-12,19-20H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWNEBVDXWCUKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)N(CCCC3=CC(=CC=C3)C(F)(F)F)CCCC4=CC(=CC=C4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31F6N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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